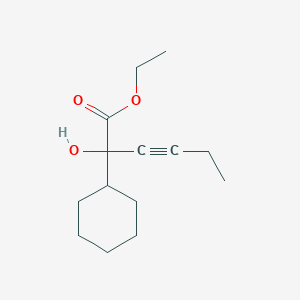
1-(3,7-Dimethylocta-2,6-dien-1-yl)-2-methyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,7-Dimethylocta-2,6-dien-1-yl)-2-methyl-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a benzimidazole core substituted with a 3,7-dimethylocta-2,6-dien-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,7-Dimethylocta-2,6-dien-1-yl)-2-methyl-1H-benzimidazole typically involves the condensation of 3,7-dimethylocta-2,6-dien-1-amine with 2-methyl-1H-benzimidazole under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,7-Dimethylocta-2,6-dien-1-yl)-2-methyl-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzimidazole ring or the 3,7-dimethylocta-2,6-dien-1-yl group are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles or electrophiles; reactions may require the use of catalysts or specific solvents to achieve desired selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce hydrogenated compounds. Substitution reactions can lead to a wide range of substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1-(3,7-Dimethylocta-2,6-dien-1-yl)-2-methyl-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1-(3,7-Dimethylocta-2,6-dien-1-yl)-2-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate
- N-(3,7-dimethylocta-2,6-dien-1-yl)cyclopropanecarboxamide
- N-[(2z)-3,7-Dimethylocta-2,6-Dien-1-Yl]-N’-[(1r,3s,5r,7r)-Tricyclo[3.3.1.1~3,7~]dec-2-Yl]ethane-1,2-Diamine
Uniqueness
1-(3,7-Dimethylocta-2,6-dien-1-yl)-2-methyl-1H-benzimidazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a 3,7-dimethylocta-2,6-dien-1-yl group sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90358-28-4 |
|---|---|
Fórmula molecular |
C18H24N2 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
1-(3,7-dimethylocta-2,6-dienyl)-2-methylbenzimidazole |
InChI |
InChI=1S/C18H24N2/c1-14(2)8-7-9-15(3)12-13-20-16(4)19-17-10-5-6-11-18(17)20/h5-6,8,10-12H,7,9,13H2,1-4H3 |
Clave InChI |
AOLIUXLRYHGDOD-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N1CC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[2-(phenanthren-3-YL)ethenyl]benzoate](/img/structure/B14360642.png)


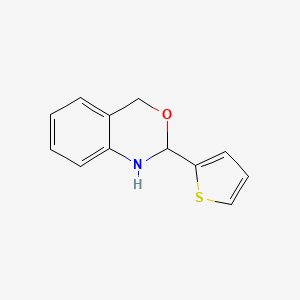
![3,3-Dimethyl-2-[2-(4-nitrophenyl)ethenyl]-3H-indol-5-amine](/img/structure/B14360674.png)
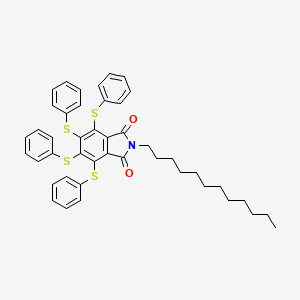
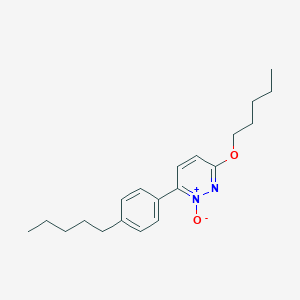
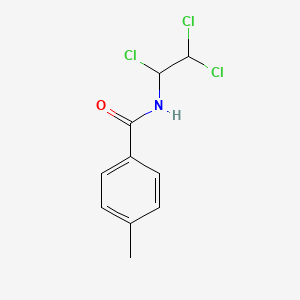
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
